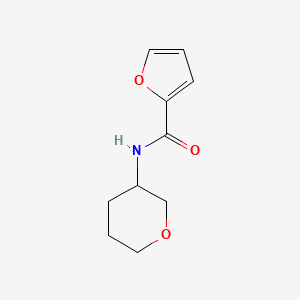

N-(oxan-3-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(oxan-3-yl)furan-2-carboxamide” is a compound that belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .

Synthesis Analysis

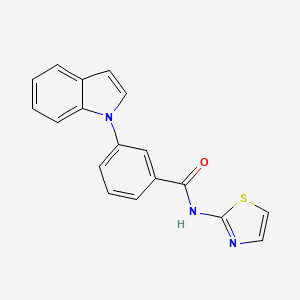

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds . Another study reported the synthesis of N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide using furfurylamine and 2,5-furandicarboxylic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using various techniques. For example, a thiazole-based heterocyclic amide, namely, N-(thiazol-2-yl)furan-2-carboxamide, was characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy . The molecular and electronic structures were investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modelling .Applications De Recherche Scientifique

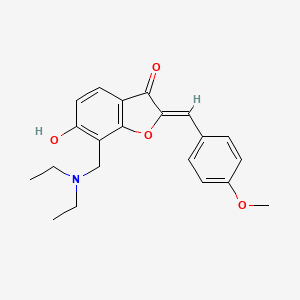

- Recent Research : Researchers have synthesized nitrofurantoin analogues containing furan scaffolds, demonstrating inhibition of yeast-like fungi Candida albicans .

Antifungal Properties

Beyond antibacterial effects, furan derivatives also exhibit antifungal properties:

- Candida albicans : Compounds derived from furan have been found to inhibit the growth of this common yeast-like fungus .

Green Chemistry Applications

Furan compounds contribute to sustainable development:

- Environmentally Friendly : Furan serves as a green and eco-friendly material used in pharmaceuticals, resins, agrochemicals, and lacquers .

Other Therapeutic Benefits

Furan derivatives offer a wide range of therapeutic advantages:

Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Heterocyclic Chemistry - New Perspectives. DOI: 10.5772/intechopen.1004117 MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)-1H-pyrazole-4-carboxamides and Their Antifungal Activity. Molecules, 27(14), 4612. DOI: 10.3390/molecules27144612 IntechOpen. (2021). Furan Derivatives - Recent Advances and Applications. DOI: 10.5772/intechopen.10861

Orientations Futures

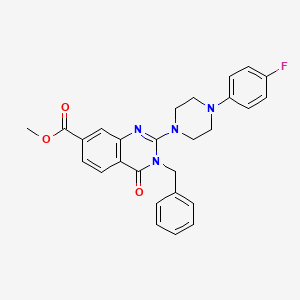

The future directions for “N-(oxan-3-yl)furan-2-carboxamide” and similar compounds could involve further investigation of their potential pharmacological and medical applications. For instance, a compound with a similar scaffold showed potent anticancer activity, suggesting that it merits further study .

Mécanisme D'action

Target of Action

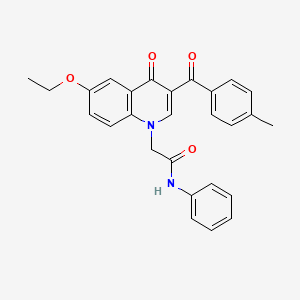

N-(oxan-3-yl)furan-2-carboxamide is a furan derivative . Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . Specifically, N-(oxan-3-yl)furan-2-carboxamide derivatives have been synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .

Mode of Action

The mode of action of N-(oxan-3-yl)furan-2-carboxamide involves its interaction with its primary target, the EGFR . The compound’s interaction with EGFR leads to changes in the receptor’s activity, which can result in the inhibition of cancer cell proliferation .

Biochemical Pathways

The biochemical pathways affected by N-(oxan-3-yl)furan-2-carboxamide are primarily those related to EGFR signaling . EGFR is a key player in many cellular processes, including cell proliferation and survival . By inhibiting EGFR, N-(oxan-3-yl)furan-2-carboxamide can disrupt these processes, leading to the inhibition of cancer cell growth .

Result of Action

The molecular and cellular effects of N-(oxan-3-yl)furan-2-carboxamide’s action primarily involve the inhibition of EGFR signaling . This can lead to a decrease in cancer cell proliferation and survival .

Action Environment

The action, efficacy, and stability of N-(oxan-3-yl)furan-2-carboxamide can be influenced by various environmental factors. For example, the compound’s photodegradation in sunlit surface waters can be influenced by the presence of singlet oxygen and triplet chromophoric dissolved organic matter

Propriétés

IUPAC Name |

N-(oxan-3-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-10(9-4-2-6-14-9)11-8-3-1-5-13-7-8/h2,4,6,8H,1,3,5,7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKWPHHIEUTQGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(oxan-3-yl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride](/img/structure/B2584166.png)

![(2E)-3-(2,5-dimethoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2584168.png)

![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]acetamide](/img/structure/B2584171.png)

![2-(4-Chlorobenzyl)-4-methyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2584174.png)

![2,4-dichloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2584184.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}thiophene-2-carboxamide](/img/structure/B2584188.png)